3-cyano-N-(pyridin-2-yl)benzamide
Description
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-cyano-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-3-5-11(8-10)13(17)16-12-6-1-2-7-15-12/h1-8H,(H,15,16,17) |
InChI Key |
LXCFPZPEMIFCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of bimetallic metal-organic frameworks as catalysts. For example, a bimetallic metal-organic framework material generated by bridging iron (III) cations and nickel (II) cations with 1,4-benzenedicarboxylic anions can be used to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This method offers good efficiency and recyclability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
3-cyano-N-(pyridin-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyano-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), which is involved in the regulation of immune responses . By binding to this receptor, the compound can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Electron Effects: The cyano group in this compound contrasts with the electron-donating amino (-NH₂) and hydroxyl (-OH) groups in analogs, altering electronic profiles and reactivity .
- Pharmacological Relevance: Cyano-substituted benzamides like CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) are known mGluR5 positive allosteric modulators .
Catalytic Performance :
Fe₂Ni-BDC outperforms monometallic frameworks in benzamide synthesis (e.g., 80% yield vs. <50% for Fe-BDC), suggesting that similar catalysts could optimize this compound production .
Structural Complexity and Drug Design
- Complex Derivatives: Compounds like 4-iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide hydrochloride (CAS: 220643-77-6) incorporate bulky substituents for receptor specificity, contrasting with the simpler 3-cyano analog .
Biological Activity
3-Cyano-N-(pyridin-2-yl)benzamide is a chemical compound notable for its structural features, which include a cyano group and a pyridine moiety attached to a benzamide framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anti-cancer Properties : The compound has been evaluated for its efficacy against various human tumor cell lines. Its structural features are believed to enhance its interaction with biological targets, including enzymes and receptors involved in cancer pathways.
- Inflammatory Diseases : Similar compounds have shown promise in treating inflammatory conditions, suggesting that this compound may also possess such properties.
The unique combination of cyano and pyridine functionalities allows this compound to bind effectively to specific receptors and enzymes. This interaction influences critical pathways related to cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in oncology.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(pyridin-3-yl)benzamide | Pyridine at 3-position | Anti-inflammatory properties |
| N-(pyridin-4-yl)benzamide | Pyridine at 4-position | Antimicrobial activity |
| 4-Cyano-N-(pyridin-2-yl)benzamide | Cyano group at 4-position | Potential anti-cancer agent |
| N-(5-cyanopyridin-2-yl)benzamide | Cyano group on pyridine ring | Cytotoxic effects |
The distinct arrangement of functional groups in this compound contributes to its reactivity and biological interactions, differentiating it from other compounds.
Case Studies and Research Findings
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), and A498 (kidney cancer). The compound showed IC50 values comparable to standard chemotherapeutic agents like 5-Fluorouracil .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces apoptosis through the activation of caspase pathways, thereby promoting programmed cell death in malignant cells .
- Inflammatory Response Modulation : Studies have indicated that derivatives of this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by excessive inflammation.
Q & A
Basic: What are the standard synthetic routes for 3-cyano-N-(pyridin-2-yl)benzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves amide coupling between a benzoyl chloride derivative and a pyridinylamine. Key steps include:
- Substituted benzoyl chloride preparation : 3-Cyanobenzoyl chloride is generated via chlorination of 3-cyanobenzoic acid using thionyl chloride (SOCl₂) .
- Amidation : Reacting the benzoyl chloride with 2-aminopyridine in pyridine or dichloromethane under reflux (4–18 hours) to form the target compound .
Critical Conditions : - Base selection : Pyridine acts as both solvent and base, neutralizing HCl byproducts .
- Temperature control : Reflux (≈110°C) ensures complete reaction without thermal degradation .
Yield Optimization : Use of anhydrous conditions and stoichiometric excess of 2-aminopyridine (1.2–1.5 equiv.) improves yields to 70–85% .
Advanced: How can SAR studies differentiate pyridine vs. benzamide substituent effects on mGlu5 receptor modulation?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic substitution and functional assays :
- Pyridine modifications : Replace pyridin-2-yl with 6-methylpyridin-2-yl ( ) or 1,3-diphenyl-1H-pyrazol-5-yl () to assess steric/electronic effects on receptor binding.
- Benzamide modifications : Introduce electron-withdrawing groups (e.g., cyano) at the 3-position to enhance allosteric modulation potency .
Experimental Design :- Binding assays : Measure affinity (IC₅₀) using radiolabeled ligands (e.g., [³H]MPEP for mGlu5).
- Functional assays : Quantify glutamate-induced calcium mobilization in HEK293 cells to determine efficacy (EC₅₀) .
Data Interpretation : - Pyridine "a-ring" substituents (e.g., methyl) primarily influence efficacy (positive vs. negative modulation).
- Benzamide "b-ring" substituents (e.g., cyano) dictate binding affinity due to hydrophobic interactions .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Melting Point : Pure compounds exhibit sharp melting points (e.g., 158–162°C for naphthalen-1-yl analogs) .
Advanced: How to resolve contradictions between binding affinity and functional potency in allosteric modulators?
Methodological Answer:
Discrepancies arise from receptor conformational states :
- Hypothesis : Binding assays measure static affinity, while functional assays reflect dynamic receptor activation .
Strategies :
Biophysical techniques : Use cryo-EM or X-ray crystallography (e.g., ) to visualize ligand-induced receptor conformations.
Kinetic assays : Measure association/dissociation rates (kₒₙ/kₒff) to correlate binding kinetics with functional outcomes .
Mutagenesis : Identify residues critical for efficacy (e.g., F787 in mGlu5) to dissect binding vs. signaling pathways .
Basic: How does crystallography aid in understanding molecular conformation?
Methodological Answer:
X-ray crystallography reveals:
- Planarity : The pyridine and benzamide rings are coplanar (dihedral angle <10°), enhancing π-π stacking with receptors .
- Hydrogen bonding : Amide NH forms H-bonds with backbone carbonyls (e.g., in mGlu5), stabilizing ligand-receptor interactions .
Experimental Protocol : - Crystallization : Use vapor diffusion with ethanol/water (1:1) at 4°C .
- Data collection : Monoclinic space group (P21/c) with cell parameters (e.g., a = 25.023 Å, b = 5.370 Å) .
Advanced: What computational methods predict binding modes of derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model ligand placement in mGlu5’s allosteric pocket (PDB: 6FFI) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., cyano group with Leu743) .
- QSAR models : Train models on IC₅₀/EC₅₀ data to predict bioactivity of novel substituents .
Basic: How to assess purity and stability for in vitro assays?
Methodological Answer:
- HPLC : Use C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Purity >95% required .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Byproduct formation : Optimize stoichiometry (e.g., 1.1 equiv. SOCl₂) to minimize 3-cyanobenzoic acid residuals .
- Solvent selection : Replace pyridine with Et₃N in DCM for safer large-scale reactions .
- Continuous flow systems : Improve yield reproducibility and reduce reaction time (2–4 hours vs. 18 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
